7-Methoxy-1,2,3,4-tetrahydropyrido[1,2-a]pyrazin-8-one;dihydrochloride
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Overview
Description
“7-Methoxy-1,2,3,4-tetrahydropyrido[1,2-a]pyrazin-8-one;dihydrochloride” is a chemical compound with a unique and complex structure. It has a molecular weight of 253.13 . The compound is in powder form and is stored at room temperature .
Molecular Structure Analysis
The InChI code for this compound is1S/C9H12N2O2.2ClH/c1-13-9-6-11-3-2-10-5-7 (11)4-8 (9)12;;/h4,6,10H,2-3,5H2,1H3;2*1H
. This indicates the presence of a methoxy group and a pyrazinone ring in the structure. Physical and Chemical Properties Analysis
This compound is a powder and is stored at room temperature . It has a molecular weight of 253.13 .Scientific Research Applications
Antibacterial Activity : A study by Zhu et al. (2009) demonstrated that derivatives of 7-Methoxy-1,2,3,4-tetrahydropyrido[1,2-a]pyrazin-8-one exhibited notable antibacterial activity against Gram-positive and Gram-negative pathogens, including ciprofloxacin-resistant clinical isolates of Streptococcus pneumoniae (Zhu et al., 2009).
Antitumor Activity : Nguyen et al. (2006) synthesized derivatives of this compound and found that most exhibited submicromolar cytotoxicity against murine leukemia and human epidermoid carcinoma cell lines. The cytotoxic activity correlated with the ability of the compounds to form covalent adducts with purified DNA (Nguyen et al., 2006).
Chemical Synthesis and Structural Analysis : Studies have focused on the synthesis of various derivatives of the compound and their structural analysis. For instance, Oresic et al. (2001) reported the synthesis of related compounds through the Hilbert-Johnson reaction (Oresic et al., 2001). Similarly, Mironova et al. (2008) studied the crystal and molecular structure of tetrahydrobenzo[e]pyrano[4,3-b]pyridines, a related class of compounds (Mironova et al., 2008).
Safety and Hazards
Mechanism of Action
Target of Action
The primary targets of the compound “7-Methoxy-1,2,3,4-tetrahydropyrido[1,2-a]pyrazin-8-one;dihydrochloride” are currently unknown. This compound belongs to the class of pyrrolopyrazine derivatives, which have been found to exhibit a wide range of biological activities . .
Mode of Action
Pyrrolopyrazine derivatives have been shown to exhibit various biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities . The exact mechanism by which this compound interacts with its targets and the resulting changes are yet to be elucidated.
Biochemical Pathways
Given the broad range of biological activities exhibited by pyrrolopyrazine derivatives, it is likely that multiple pathways could be affected
Pharmacokinetics
One study noted that a related compound showed superior water solubility , which could potentially influence the pharmacokinetic properties of this compound.
Result of Action
Given the wide range of biological activities exhibited by pyrrolopyrazine derivatives, it is likely that this compound could have multiple effects at the molecular and cellular level .
Properties
IUPAC Name |
7-methoxy-1,2,3,4-tetrahydropyrido[1,2-a]pyrazin-8-one;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2.2ClH/c1-13-9-6-11-3-2-10-5-7(11)4-8(9)12;;/h4,6,10H,2-3,5H2,1H3;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUISNYSVRBUCDR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN2CCNCC2=CC1=O.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14Cl2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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